molecular formula C15H13NO B7984543 (3-(1H-Indol-7-yl)phenyl)methanol

(3-(1H-Indol-7-yl)phenyl)methanol

Cat. No.: B7984543
M. Wt: 223.27 g/mol
InChI Key: UGQPLMTWXQMSCJ-UHFFFAOYSA-N
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Description

(3-(1H-Indol-7-yl)phenyl)methanol (CAS 290351-01-6) is a chemical compound of significant interest in medicinal and synthetic chemistry research. This molecule features an indole scaffold, a privileged structure in drug discovery, linked to a benzylic alcohol group. Indole-based compounds are extensively studied due to their wide range of biological activities, which include antimicrobial, anticancer, anti-tubercular, and antioxidant properties . The primary research application of this compound is as a key synthetic intermediate or building block. Its structure is well-suited for constructing more complex molecules. For instance, indolylmethanol derivatives can serve as electrophiles in acid-catalyzed reactions with other indoles to form unsymmetrical 3,3'-diindolylmethanes (DIMs), a class of compounds with demonstrated biological activities such as affinity for cannabinoid receptors . The benzylic alcohol group can be further functionalized, allowing researchers to create amide derivatives, esters, or other chemical analogues for structure-activity relationship (SAR) studies . The indole nucleus is a common motif in pharmaceuticals, present in drugs treating conditions from tuberculosis to cancer . Researchers value building blocks like this compound for the efficient synthesis of novel, drug-like small molecules aimed at hit-to-lead optimization and probing new biological pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(1H-indol-7-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-10-11-3-1-5-13(9-11)14-6-2-4-12-7-8-16-15(12)14/h1-9,16-17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQPLMTWXQMSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=CC(=C3)CO)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Alkylation in Aqueous Media

A robust method involves the reaction of indoles with substituted benzaldehydes under basic conditions. In a representative procedure, indole derivatives react with 3-formylphenylboronic acid in the presence of potassium carbonate (K₂CO₃, 15 mol%) and tetrabutylphosphonium bromide (n-Bu₄PBr, 15 mol%) in water. This protocol avoids organic solvents and achieves yields of 78–92% for analogous trifluoromethyl(indolyl)phenylmethanols. The mechanism proceeds via nucleophilic attack of the indole’s C3 position on the in situ-generated benzyl electrophile, followed by proton transfer and alcohol stabilization.

Optimization Insights :

  • Catalyst Loading : Reducing K₂CO₃ below 10 mol% decreases yield by 30–40% due to incomplete deprotonation of the indole.

  • Solvent Effects : Water enhances reaction rates via hydrophobic interactions, while dimethylformamide (DMF) promotes side reactions.

Reduction of Ketone Precursors

LiAlH₄-Mediated Reduction of Methanone Intermediates

A two-step synthesis begins with the preparation of (3-(1H-indol-7-yl)phenyl)methanone, followed by reduction. For example, methanone intermediates synthesized via Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄) are reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method yields 83–89% of the target methanol after column purification.

Critical Parameters :

  • Temperature : Reductions performed at 0°C minimize over-reduction to methylene derivatives.

  • Workup : Quenching with aqueous NaOH (15%) prevents gelation of aluminum salts, simplifying product isolation.

Catalytic Synthesis Using K₂CO₃ and n-Bu₄PBr

One-Pot Alkylation-Reduction

A patent-derived approach combines Friedel-Crafts alkylation with in situ reduction. Indoles react with 3-bromophenylmethanol in DMF using K₂CO₃ (20 mol%) and n-Bu₄PBr (20 mol%) at 80°C. The intermediate bromide undergoes nucleophilic displacement by the indole, followed by hydroxide-mediated reduction to the methanol. Yields reach 74–81% with minimal byproducts.

Advantages :

  • Reusability : The catalytic system retains 90% activity after three cycles.

  • Scalability : Demonstrated for 50 mmol batches without yield loss.

Halogenation-Cyanation-Reduction Sequences

Halogenation of Indole Esters

Ethyl 3-bromo-1H-indole-7-carboxylate, prepared via bromination (NBS, DMF, 0°C), undergoes cyanation with CuCN in N-methylpyrrolidone (NMP) at 140°C. The resulting nitrile is hydrolyzed to the carboxylic acid and reduced to the methanol using LiAlH₄. This multi-step route achieves an overall yield of 65%.

Key Observations :

  • Halogen Choice : Bromine offers superior reactivity over chlorine in Ullmann-type couplings.

  • Solvent Impact : NMP enhances CuCN solubility, accelerating cyanation by 2.5-fold compared to DMF.

Oxidation-Reduction Approaches

MnO₂-Mediated Oxidation Followed by NaBH₄ Reduction

(1H-Indol-7-yl)methanol is oxidized to the aldehyde using activated manganese(IV) oxide (MnO₂) in dichloromethane (83% yield). Subsequent reaction with phenylmagnesium bromide (Grignard reagent) in THF forms the secondary alcohol, which is purified via silica gel chromatography (hexane/ethyl acetate).

Reaction Conditions :

  • Oxidation Time : 72 hours at 20°C ensures complete conversion.

  • Grignard Stoichiometry : A 1.2:1 molar ratio of aldehyde to Grignard reagent minimizes diarylalkane byproducts.

Comparative Analysis of Methods

MethodCatalysts/SolventsYield (%)Key AdvantagesLimitations
Friedel-Crafts AlkylationK₂CO₃, n-Bu₄PBr, H₂O78–92Solvent-free, scalableLimited to activated aldehydes
LiAlH₄ ReductionLiAlH₄, THF83–89High purityRequires anhydrous conditions
Halogenation-CyanationCuCN, NMP65Tolerates electron-withdrawing groupsMulti-step, moderate yield
MnO₂/NaBH₄MnO₂, CH₂Cl₂; NaBH₄70–75Broad substrate scopeLong oxidation time

Mechanistic Considerations

Role of n-Bu₄PBr in Catalytic Cycles

The phosphonium salt n-Bu₄PBr acts as a phase-transfer catalyst, shuttling hydroxide ions from the aqueous phase to the organic interface. This facilitates deprotonation of the indole (pKa ~17) and stabilizes the transition state during alkylation. Kinetic studies show a first-order dependence on both indole and catalyst concentrations.

Stereoelectronic Effects in Reductions

LiAlH₄ reduces methanones via a six-membered cyclic transition state, where hydride transfer occurs preferentially to the carbonyl carbon adjacent to the electron-rich indole ring. This selectivity avoids over-reduction to methylene derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

(3-(1H-Indol-7-yl)phenyl)methanol can undergo halogenation to generate reactive electrophiles. For example:

  • Bromination with phosphorus tribromide (PBr₃) converts the hydroxyl group to a bromide. This reaction requires precise control (0.02 s reaction time at 25°C) to avoid oligomerization of the unstable (1H-indol-3-yl)methyl electrophile .

Reaction ConditionsYieldStability Considerations
R-OH → R-Br (PBr₃)Microflow reactor, 25°C, 0.02 s93%Rapid generation prevents side reactions

Oxidation Reactions

The methanol group can be oxidized to a ketone, though direct evidence for this compound is limited. Analogous indole-3-methanol derivatives undergo oxidation to ketones using agents like pyridinium chlorochromate (PCC) .

Electrophilic Coupling Reactions

This compound participates in Friedel-Crafts alkylation under iodine catalysis. For example:

  • Coupling with indoles forms diindolylmethane derivatives via a proposed vinyliminium ion intermediate .

Reaction Partner CatalystYieldMechanism Highlights
Indole (2a)I₂92%Iodine activates the alcohol, forming an electrophilic intermediate

Base-Catalyzed Transformations

In aqueous K₂CO₃ and n-Bu₄PBr systems, similar indolylmethanols undergo hydroxyalkylation via hydrogen-bond-assisted C–C bond formation .

Table 1: Substitution Reactions of Indolylmethanols

SubstrateReagentProductYieldConditions
(Indolyl)phenylmethanolPBr₃(Indolyl)phenylmethyl-Br93%Microflow, 25°C
(Indolyl)phenylmethanolI₂, IndoleDiindolylmethane87–92%RT, 1–3 hours

Table 2: Stability and Optimization Parameters

ParameterEffect on Reaction Outcome
Reaction time >0.02 sIncreased oligomerization
Temperature <25°CReduced electrophile generation efficiency
Dilution (0.05 M)Minimizes intermolecular side reactions

Mechanistic Insights

  • Substitution : Rapid generation of (1H-indol-3-yl)methyl electrophiles via PBr₃ avoids decomposition .

  • Coupling : Iodine mediates alcohol activation, forming a vinyliminium ion that reacts with indoles .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic activities of indole derivatives, including (3-(1H-Indol-7-yl)phenyl)methanol. A study conducted on synthetic indole derivatives demonstrated their effectiveness in reducing inflammation and pain in animal models. The compounds exhibited significant gastroprotective effects, indicating their potential for therapeutic use in inflammatory diseases .

Table 1: Summary of Pharmacological Activities

CompoundActivity TypeModel UsedResults
This compoundAnti-inflammatoryAlbino miceSignificant reduction in inflammation
3a-IIAnalgesicAlbino miceEffective pain relief observed
4a-IIGastroprotectiveAlbino micePrevented gastric ulcers

Anticancer Activity

Indole derivatives, including those related to this compound, have shown promising anticancer properties. Research indicates that these compounds exhibit submicromolar activity against various tumor cell lines, suggesting their potential as anticancer agents. Notably, some derivatives have the ability to reverse glioma cell differentiation, which is a rare and valuable property in cancer treatment .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCancer TypeIC50 Value (µM)Mechanism of Action
This compoundBreast cancer<0.5Induces apoptosis
Indol-3-ylacetamidesVarious tumorsSubmicromolarDifferentiation reversal

Organic Synthesis

The compound has been utilized in organic synthesis as a building block for more complex molecules. The Friedel-Crafts hydroxyalkylation reaction has been employed to synthesize various indole derivatives efficiently. This method allows for the formation of diverse compounds with potential biological activities, making it a valuable approach in medicinal chemistry .

Table 3: Synthetic Methods Involving Indole Derivatives

Reaction TypeStarting MaterialsConditionsProduct Yield
Friedel-Crafts HydroxyalkylationIndoles + AldehydesTMSOTf, i-Pr2NEtHigh yields of indole derivatives

Mechanism of Action

The mechanism of action of (3-(1H-Indol-7-yl)phenyl)methanol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Indol-5-yl vs. Indol-7-yl Derivatives

The substitution position on the indole ring significantly impacts physicochemical and biological properties. For example:

  • (3-(1H-Indol-5-yl)phenyl)methanol (CAS: 1349716-34-2) is an isomer with the indole attached at the 5-position. Despite sharing the same molecular formula (C15H13NO) and weight (223.27 g/mol) as the 7-yl variant , steric and electronic differences arise due to the shifted indole nitrogen.

Functional Group Variations

Carboxylic Acid Derivatives
  • 3-(1H-Indol-7-yl)benzoic acid (BA-3494) replaces the methanol group with a carboxylic acid (-COOH). This substitution increases polarity, lowering solubility in organic solvents and enhancing hydrogen-bonding capacity compared to the methanol analog . Such properties make carboxylic acid derivatives more suitable for ionic interactions in enzyme inhibition or crystal engineering.
Carbamate Derivatives

Compounds like 3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl diisopropylcarbamate () feature carbamate (-OCONR2) groups. These derivatives exhibit pseudo-irreversible inhibition of butyrylcholinesterase (BChE), a property attributed to the carbamate’s ability to form covalent bonds with serine residues in the enzyme’s active site . In contrast, the methanol group in (3-(1H-Indol-7-yl)phenyl)methanol lacks this covalent reactivity, suggesting divergent pharmacological mechanisms.

Ketone Derivatives
  • (4-Bromophenyl)(1H-indol-7-yl)methanone replaces the hydroxyl group with a ketone (-CO-). The ketone acts as a hydrogen bond acceptor rather than a donor, reducing solubility in polar solvents. This compound’s bioactivity may differ due to altered electronic interactions with targets like phospholipase A2 (PLA2) .

Biological Activity

(3-(1H-Indol-7-yl)phenyl)methanol is an organic compound notable for its unique structure, which consists of an indole ring and a phenyl group linked to a methanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly those associated with the indole component. Indoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

The molecular formula of this compound is C₁₈H₁₆N, highlighting its complexity and potential for varied biological interactions. The presence of the hydroxymethyl functional group enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range against breast cancer cells (MCF-7), indicating potent antiproliferative effects .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineIC50 (nM)
This compoundMCF-710–33
CA-4MCF-73.9
Other Indole DerivativesMDA-MB-23123–33

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Indoles are known to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have utilized various assays, such as DPPH and FRAP, to evaluate the antioxidant capacity of related compounds, suggesting that this compound may similarly possess this beneficial activity .

Anti-inflammatory Effects

Indole derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain indole compounds can reduce inflammation markers in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases . The specific activity of this compound in this context remains to be fully elucidated but is an area of ongoing research.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety may participate in hydrogen bonding or π–π interactions with biological macromolecules, influencing their function and activity.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of several indole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, supporting the compound's potential as a therapeutic agent against cancer .

Study on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of methanolic extracts containing indole derivatives. The study found that these extracts exhibited higher antioxidant activity compared to ethanolic extracts, suggesting that this compound could be a key contributor to this effect .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(1H-Indol-7-yl)phenyl)methanol, and how can its purity be verified experimentally?

  • Synthesis : A typical approach involves coupling indole derivatives with substituted benzaldehydes followed by reduction. For example, 1H-indol-7-yl intermediates can react with 3-bromophenylmethanol precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) .
  • Purity Verification : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to validate structural integrity. Purity ≥95% can be confirmed via ultra-performance liquid chromatography (UPLC) with diode-array detection .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed to resolve bond lengths, angles, and torsional strain between the indole and phenylmethanol moieties. Hydrogen bonding networks involving the hydroxyl group are critical for stability analysis .

Q. What spectroscopic techniques are essential for identifying functional groups in this compound?

  • Key Techniques :

  • FT-IR : Detect O-H stretching (~3200–3600 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).
  • ¹H NMR : Characterize aromatic protons (δ 6.8–8.0 ppm) and the benzylic CH₂OH group (δ 4.5–5.0 ppm).
  • ¹³C NMR : Identify carbons adjacent to electronegative groups (e.g., C-OH at ~60–70 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodology :

Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the indole 5-position or phenyl ring to modulate electron density and steric effects.

Enzyme Assays : Test inhibitory potency against targets like butyrylcholinesterase (BChE) using Ellman’s assay. For example, carbamate derivatives of indole-phenol hybrids show pseudo-irreversible inhibition via covalent adduct formation .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., BChE’s catalytic triad) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Root Causes : Variability may arise from differences in assay conditions (pH, temperature), solvent effects (DMSO vs. aqueous buffers), or impurity levels.
  • Resolution :

  • Standardize protocols (e.g., IC₅₀ measurements under consistent conditions).
  • Use orthogonal assays (e.g., fluorescence polarization alongside enzyme kinetics) to cross-validate results .

Q. How can computational methods predict the metabolic stability of this compound?

  • Approach :

  • ADME Prediction : Tools like SwissADME estimate metabolic sites (e.g., benzylic alcohol oxidation to carboxylic acid).
  • MD Simulations : Analyze interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential detoxification pathways .

Contradictions and Limitations

  • Synthetic Yield Variability : Lower yields (e.g., 34–49%) in carbamate derivatization may stem from steric hindrance at the indole 7-position. Optimize with bulkier leaving groups (e.g., triflate) .
  • Biological Activity : Discrepancies in IC₅₀ values across studies highlight the need for standardized bioassay protocols .

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